tropomodulin
Description
Properties
CAS No. |
146409-61-2 |
|---|---|
Molecular Formula |
C12H14BrNO2 |
Synonyms |
tropomodulin |
Origin of Product |
United States |
Scientific Research Applications
Role in Actin Filament Dynamics
Tropomodulin functions primarily as a pointed-end capping protein for actin filaments, inhibiting both elongation and depolymerization. This activity is essential for maintaining the stability and length of actin filaments in various cell types, including cardiac myocytes and skeletal muscle fibers.
- Mechanism of Action : this compound binds to the pointed ends of actin filaments in conjunction with tropomyosin, stabilizing the thin filaments and preventing their disassembly. This interaction is critical for muscle contraction and structural integrity .
- Cellular Implications : In red blood cells, this compound maintains membrane integrity; its absence leads to abnormal cell shapes and increased fragility . In skeletal muscle cells, this compound is necessary for proper alignment of myofibrils, affecting muscle function .
This compound in Developmental Biology
Research has demonstrated that this compound plays significant roles during cellular differentiation and development.
- Oocyte Maturation : this compound-3 is essential for oocyte maturation in mice. It protects actin filaments from depolymerization, thereby ensuring proper cytoplasmic organization necessary for asymmetric cell division .
- Neurite Outgrowth : In neural cells, this compound influences dendritic morphology. Disruption of this compound function can lead to altered dendritic spine shape and reduced complexity, impacting neuronal signaling and plasticity .
Clinical Implications and Disease Models
This compound's involvement in various diseases has made it a target for therapeutic research.
- Cardiac Diseases : Mutations in this compound can lead to cardiomyopathies due to impaired thin filament assembly and contractile dysfunction. Studies show that manipulating this compound levels can restore normal function in affected cardiac myocytes .
- Neurological Disorders : The knockout of this compound-2 has been linked to neurological deficits such as hyperactivity and learning impairments. This suggests that this compound may play a role in neurodevelopmental disorders .
Potential Therapeutic Applications
Given its critical roles, this compound presents several potential therapeutic applications.
- Targeting Muscle Disorders : Therapies aimed at modulating this compound activity could be beneficial in treating muscular dystrophies or other muscle-related disorders by restoring proper filament dynamics .
- Cancer Research : As this compound influences cell migration and invasion, it could be a target for cancer therapies aimed at inhibiting metastasis by stabilizing cytoskeletal structures .
Case Studies
Comparison with Similar Compounds
Research Implications
Tables
Table 1. This compound Isoform-Specific Properties
| Isoform | Tissue Specificity | Developmental Expression | Key Function |
|---|---|---|---|
| Tmod1 | Erythrocytes, heart | Early embryogenesis | Membrane stability |
| Tmod4 | Fast skeletal muscle | Postnatal maturation | Sarcomere maintenance |
Preparation Methods
Plasmid Construction and Bacterial Expression
The foundational step in this compound preparation involves cloning its gene into expression vectors for bacterial systems. Studies have utilized the pET plasmid series with N-terminal hexahistidine (His) tags for affinity purification. For example, chicken Tmod1 was expressed in E. coli BL21(DE3)pLysE using pET(His)Tmod1, yielding soluble protein after induction with isopropyl β-D-1-thiogalactopyranoside (IPTG). Similarly, the C-terminal domain of Caenorhabditis elegans Tmod1 (residues 160–359) was cloned into pET-28a(+) and expressed in E. coli BL21(DE3) cells, achieving high solubility.
Key Parameters:
-
Host Strains : BL21(DE3)pLysE for full-length proteins; BL21(DE3)pLysS for fragments.
-
Induction Conditions : 0.5–1 mM IPTG at 16–37°C for 4–16 hours.
-
Yield : 5–20 mg/L culture, depending on construct solubility.
Protein Purification Techniques
Affinity Chromatography and Reverse-Phase HPLC
Initial purification employs nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography under native conditions (20 mM Tris-HCl, pH 8.0, 500 mM NaCl, 10–250 mM imidazole). For challenging fragments, such as Tmod1 1–159, reverse-phase HPLC with a C18 column (acetonitrile/0.1% trifluoroacetic acid gradient) enhances purity to >95%.
Buffer Optimization and Concentration
Post-purification steps involve buffer exchange into stabilization solutions (e.g., 10 mM sodium phosphate, pH 7.0, 100 mM NaCl) using centrifugal concentrators (10–30 kDa cutoff). Aggregation-prone regions, particularly the leucine-rich repeat (LRR) domain (residues 160–359), require 5–10% glycerol for stability during storage at −80°C.
Mutagenesis and Fragment Preparation
Site-Directed Mutagenesis
Critical residues for tropomyosin binding (e.g., Leu27, Thr59, Gly60, Pro61) were mutated using QuikChange kits with PfuTurbo DNA polymerase. For example:
-
L27G Mutation : Disrupts the first tropomyosin-binding site.
-
T59A/G60A/P61A Triplet : Reduces actin-capping activity by altering flexibility.
-
I131D Mutation : Perturbs hydrophobic interactions in the second binding site.
Crystallization and Structural Analysis
Nanocrystallization Conditions
The C-terminal domain of C. elegans Tmod1 (residues 160–359) crystallized using hanging-drop vapor diffusion with 28% PEG 400 as precipitant at 277 K. Crystals reached dimensions of 0.25 × 0.15 × 0.15 mm and diffracted to 1.98 Å resolution (space group P2<sub>1</sub>2<sub>1</sub>2<sub>1</sub>, a = 31.7 Å, b = 50.6 Å, c = 107.1 Å).
Table 2: Crystallization Parameters
| Parameter | Value |
|---|---|
| Precipitant | 28% PEG 400 |
| Temperature | 277 K |
| Resolution | 1.98 Å |
| Matthews Coefficient | 2.3 Å<sup>3</sup> Da<sup>−1</sup> |
| Solvent Content | 46% |
Quality Control and Functional Assays
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
